N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]-N-ethylamine
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Overview
Description
N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]-N-ethylamine is a heterocyclic compound that features a pyrazole ring fused with a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]-N-ethylamine typically involves the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with thiosemicarbazide under acidic conditions to form the intermediate 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazole-2-thiol. This intermediate is then alkylated with ethyl iodide to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]-N-ethylamine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.
Scientific Research Applications
N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]-N-ethylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Mechanism of Action
The mechanism of action of N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]-N-ethylamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the activity of certain enzymes or interfere with the replication of microbial DNA . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole-2-thiol: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.
(Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: Contains a pyrazole ring and is studied for its biological activity.
Uniqueness
N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]-N-ethylamine is unique due to the presence of both pyrazole and thiadiazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H13N5S |
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Molecular Weight |
223.3 g/mol |
IUPAC Name |
5-(1,5-dimethylpyrazol-3-yl)-N-ethyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H13N5S/c1-4-10-9-12-11-8(15-9)7-5-6(2)14(3)13-7/h5H,4H2,1-3H3,(H,10,12) |
InChI Key |
AVXMHUVWAQCGRQ-UHFFFAOYSA-N |
SMILES |
CCNC1=NN=C(S1)C2=NN(C(=C2)C)C |
Canonical SMILES |
CCNC1=NN=C(S1)C2=NN(C(=C2)C)C |
Origin of Product |
United States |
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